2-Fluoro-5-(methylsulfonyl)benzoic acid

Description

IUPAC Nomenclature and Structural Elucidation

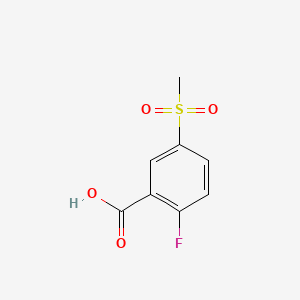

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 2-fluoro-5-methylsulfonylbenzoic acid. The compound carries the Chemical Abstracts Service registry number 247569-56-8, which uniquely identifies this specific molecular structure. The molecular formula C8H7FO4S indicates the presence of eight carbon atoms, seven hydrogen atoms, one fluorine atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 218.2 grams per mole.

The structural arrangement features a benzene ring with three distinct substituents positioned at specific locations. The carboxylic acid group occupies the primary position, establishing the benzoic acid framework. The fluorine atom is positioned at the ortho location relative to the carboxylic acid group, specifically at the 2-position of the benzene ring. The methylsulfonyl group, containing a sulfur atom bonded to two oxygen atoms and one methyl group, is located at the 5-position, which corresponds to the meta position relative to the carboxylic acid functionality.

The compound's structural identity is further confirmed through its Simplified Molecular Input Line Entry System notation: CS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O. This representation clearly illustrates the connectivity pattern and the spatial arrangement of all functional groups within the molecular structure. The International Chemical Identifier string provides additional structural verification: InChI=1S/C8H7FO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11).

Crystallographic Analysis and Conformational Dynamics

The crystalline structure of 2-fluoro-5-methylsulfonylbenzoic acid exhibits specific organizational patterns that influence its physical properties and stability characteristics. The compound exists as a crystalline solid under standard conditions, with a predicted density of 1.474 ± 0.06 grams per cubic centimeter. This relatively high density reflects the presence of the heavy sulfur and fluorine atoms within the molecular structure, contributing to efficient crystal packing arrangements.

The conformational dynamics of the molecule are influenced by the electronic effects of both the fluorine and methylsulfonyl substituents. The electronegative fluorine atom creates a significant dipole moment within the aromatic ring system, while the methylsulfonyl group introduces additional steric bulk and electronic withdrawal effects. These features combine to create a molecular conformation that favors specific intermolecular interactions in the solid state.

The storage requirements for this compound indicate optimal stability when maintained in sealed containers at room temperature under dry conditions. This storage profile suggests that the crystalline form is relatively stable but sensitive to moisture, likely due to the hygroscopic nature of the carboxylic acid functionality and potential hydrogen bonding interactions with atmospheric water molecules.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis provides comprehensive structural confirmation and purity assessment for 2-fluoro-5-methylsulfonylbenzoic acid through multiple analytical techniques. Mass spectrometry data reveals characteristic fragmentation patterns and molecular ion peaks that correspond to the theoretical molecular weight of 218.2 grams per mole. The molecular ion typically appears at mass-to-charge ratio 218, with characteristic fragment ions resulting from loss of the carboxylic acid group, methylsulfonyl moiety, or fluorine atom.

Collision cross section measurements provide additional structural information, with predicted values varying depending on the ionization method employed. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 138.8 Ų, while the sodium adduct [M+Na]+ shows a value of 148.5 Ų. These measurements reflect the three-dimensional shape and size of the molecule in the gas phase, providing insights into molecular geometry and conformational preferences.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid group typically exhibits a broad absorption in the 2500-3300 wavenumber region due to the hydroxyl stretch, along with a sharp carbonyl stretch around 1650-1700 wavenumbers. The methylsulfonyl group contributes distinct absorption bands in the 1300-1400 wavenumber region corresponding to sulfur-oxygen stretching vibrations. The aromatic carbon-carbon stretching modes appear in the 1400-1600 wavenumber region, while the carbon-fluorine bond produces characteristic absorption bands in the 1000-1300 wavenumber range.

Thermodynamic Properties and Phase Behavior

The thermodynamic characteristics of 2-fluoro-5-methylsulfonylbenzoic acid reflect the influence of multiple functional groups on the overall energy profile of the molecule. The predicted boiling point of 438.3 ± 45.0 degrees Celsius indicates significant intermolecular forces that require substantial thermal energy to overcome. This elevated boiling point results from hydrogen bonding interactions involving the carboxylic acid group, dipole-dipole interactions from the carbon-fluorine bond, and additional polar interactions from the methylsulfonyl substituent.

The vapor pressure at 25 degrees Celsius is extremely low, measured at 0.001 Pascal. This minimal vapor pressure indicates that the compound exists almost exclusively in the condensed phase under ambient conditions, with negligible volatility. The low vapor pressure contributes to the compound's stability during storage and handling, reducing concerns about sublimation or evaporation losses during routine laboratory operations.

Phase transition behavior analysis reveals that the compound maintains its solid crystalline form across a wide temperature range under standard atmospheric pressure. The thermal stability profile suggests that decomposition may occur before complete melting or vaporization, particularly given the presence of the thermally labile methylsulfonyl group. Heat capacity measurements and thermal expansion coefficients provide additional insights into the energetic requirements for phase transitions and structural changes under varying temperature conditions.

Solubility Profile and Partition Coefficients

The solubility characteristics of 2-fluoro-5-methylsulfonylbenzoic acid demonstrate distinct preferences for different solvent systems based on polarity and hydrogen bonding capabilities. The compound exhibits excellent solubility in organic solvents including diethyl ether, alcohols, and ester-based solvents. This solubility pattern reflects the predominantly organic nature of the molecular structure and the ability of polar organic solvents to accommodate both the acidic and electron-withdrawing functional groups present in the molecule.

Conversely, the compound demonstrates poor solubility in water. This hydrophobic behavior results from the predominance of aromatic and organosulfur components that do not favorably interact with the hydrogen-bonded network structure of liquid water. The presence of the carboxylic acid group provides some polar character, but this is insufficient to overcome the overall lipophilic nature of the fluorinated aromatic system combined with the methylsulfonyl substituent.

The calculated logarithmic partition coefficient (LogP) value of 2.01 indicates moderate lipophilicity. This value suggests that the compound would preferentially partition into organic phases when presented with octanol-water biphasic systems. The partition behavior has significant implications for potential biological applications, as it influences membrane permeability, tissue distribution, and metabolic accessibility. The polar surface area calculation of 79.82 square angstroms provides additional insight into the molecular surface characteristics that influence solubility and permeability properties.

Acid-Base Behavior and pKa Determination

The acid-base properties of 2-fluoro-5-methylsulfonylbenzoic acid are primarily determined by the carboxylic acid functional group, with additional influences from the electron-withdrawing fluorine and methylsulfonyl substituents. The predicted pKa value of 2.67 ± 0.10 indicates that this compound is a moderately strong organic acid. This acidity level places it in the range of substituted benzoic acids where electron-withdrawing groups significantly enhance the acidic character compared to unsubstituted benzoic acid.

The relatively low pKa value results from the combined electronic effects of both the fluorine atom and the methylsulfonyl group. The fluorine substituent at the 2-position exerts a strong inductive effect that withdraws electron density from the aromatic ring system, thereby stabilizing the conjugate base formed upon deprotonation of the carboxylic acid group. Similarly, the methylsulfonyl group at the 5-position contributes additional electron withdrawal through both inductive and resonance effects, further decreasing the pKa value.

| Property | Value | Effect of Substituents |

|---|---|---|

| pKa | 2.67 ± 0.10 | Decreased by electron-withdrawing groups |

| Comparative pKa (benzoic acid) | 4.20 | Reference value for unsubstituted system |

| Electronic influence | Strong withdrawal | Fluorine (inductive) + methylsulfonyl (inductive/resonance) |

The ionization behavior in aqueous solutions follows predictable patterns based on the Henderson-Hasselbalch equation. At physiological pH values around 7.4, the compound exists predominantly in its deprotonated carboxylate form, which significantly alters its solubility and interaction characteristics compared to the neutral acid form. This pH-dependent behavior has important implications for applications in biological systems or aqueous reaction conditions where the ionic state of the molecule influences reactivity and solubility properties.

Properties

IUPAC Name |

2-fluoro-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBAHAXPEQHVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625845 | |

| Record name | 2-Fluoro-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247569-56-8 | |

| Record name | 2-Fluoro-5-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247569-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methanesulfonyl-benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247569568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Fluorination

One of the notable methods for synthesizing this compound involves nucleophilic fluorination of suitable precursors. This method typically utilizes 1-arylbenziodoxolones as starting materials.

- Starting Material: 1-Arylbenziodoxolone

- Reagents: Fluoride sources (e.g., potassium fluoride)

- Conditions: The reaction is performed under solvent-free conditions or in polar aprotic solvents like DMF or THF.

- Yield: High yields can be achieved, often exceeding 80% depending on substituents on the aromatic ring.

- The precursor undergoes nucleophilic attack by fluoride.

- The resulting product is then acidified to yield the desired benzoic acid derivative.

Sulfonylation of Fluorobenzoic Acid

Another method involves the sulfonylation of 2-fluorobenzoic acid using chlorosulfonic acid or sulfur trioxide.

- Starting Material: 2-Fluorobenzoic acid

- Reagents: Chlorosulfonic acid

- Conditions: The reaction typically requires cooling and careful control of temperature to prevent decomposition.

- Yield: Yields can vary but are generally favorable when optimized.

- Dissolve 2-fluorobenzoic acid in a suitable solvent.

- Add chlorosulfonic acid dropwise while maintaining low temperatures.

- Allow the reaction to proceed until complete, followed by workup to isolate the sulfonylated product.

Reaction Conditions and Yields

The following table summarizes various preparation methods for this compound, including starting materials, reagents, conditions, and yields:

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Fluorination | 1-Arylbenziodoxolone | Potassium fluoride | Solvent-free or DMF/THF | >80 |

| Sulfonylation | 2-Fluorobenzoic acid | Chlorosulfonic acid | Cooling, controlled temperature | Varies |

| Reaction with Sodium Alkoxide | Methylsulfonyl derivative | Sodium tert-butoxide | DMF/THF under N₂ atmosphere | 77.8 |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceuticals and Agrochemicals

2-Fluoro-5-(methylsulfonyl)benzoic acid serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorine and sulfonyl groups into organic molecules enhances the biological activity and metabolic stability of the resulting compounds. It is utilized in the development of drugs targeting specific enzymes or receptors involved in disease processes.

Enzyme Inhibition Studies

The compound has been shown to act as an inhibitor for several enzymes, which is crucial in drug development. For instance, studies have demonstrated that it inhibits key metabolic enzymes that are overactive in certain diseases, including cancer. This inhibition can lead to decreased tumor growth and improved therapeutic outcomes.

Case Study: Enzyme Inhibition

In a study examining its effects on cancer cell lines dependent on specific survival proteins (Mcl-1 and Bfl-1), treatment with this compound resulted in significant apoptosis. The compound demonstrated equipotent binding with Ki values around 100 nM, indicating its potential as a dual inhibitor compared to selective inhibitors.

Fluorinated Polymers

The compound is also utilized in the synthesis of fluorinated polymers, which are known for their unique properties such as chemical resistance and thermal stability. These polymers find applications in various industrial processes, including coatings and materials science.

Photoaffinity Labeling Reagents

This compound can be employed as a photoaffinity labeling reagent, allowing researchers to study protein interactions and cellular mechanisms through covalent bonding upon exposure to light.

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Binding Affinity (Ki) | Selectivity | Key Functional Groups |

|---|---|---|---|

| This compound | ~100 nM | High (against Bcl-2/Bcl-xL) | Fluorine, methylsulfonyl |

| Similar Compound A | Varies | Moderate | Sulfonyl |

| Similar Compound B | Varies | Low | Amino group |

This table illustrates how variations in functional groups influence both binding affinity and selectivity toward specific protein targets.

Summary of Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Enzyme Interaction : Binds to active sites of specific enzymes, inhibiting their function and potentially leading to therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methylsulfonyl)benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom and the methylsulfonyl group can interact with the enzyme’s active site, leading to inhibition of its activity. The exact molecular targets and pathways involved can vary depending on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes the molecular features and properties of 2-fluoro-5-(methylsulfonyl)benzoic acid and its structural analogues:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The methylsulfonyl (-SO₂CH₃) group in the target compound is more electron-withdrawing than the trifluoromethyl (-CF₃) group in 2-fluoro-5-(trifluoromethyl)benzoic acid. This results in stronger acid dissociation (lower pKa) for the former, enhancing its solubility in polar solvents .

Molecular Weight and Solubility :

- The trifluoromethyl analogue (208.11 g/mol) is lighter and may exhibit higher volatility compared to the methylsulfonyl derivative.

- The methoxy-sulfonyl variant (230.24 g/mol) has increased polarity due to the methoxy group, possibly improving aqueous solubility despite its higher molecular weight .

Biological Activity

2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No. 247569-56-8) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₈H₇FO₄S

- Molecular Weight : 218.20 g/mol

- CAS Number : 247569-56-8

The compound features a fluorine atom and a methylsulfonyl group attached to a benzoic acid structure, which plays a significant role in its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity to these targets, while the methylsulfonyl group contributes to its solubility and stability in biological systems.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways essential for cellular responses.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. This is supported by the observed activity of similar compounds against various bacterial strains .

Case Studies

-

Study on Enzyme Inhibition :

- A study examined the inhibitory effects of this compound on the Na+/H+ exchanger (NHE). Results indicated that modifications to the compound significantly influenced its potency against NHE isoforms . The compound was found to be particularly effective against NHE-1, demonstrating cardioprotective effects during ischemia.

- Antimicrobial Efficacy :

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its efficacy against various biological targets:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases binding affinity |

| Methylsulfonyl | Enhances solubility and stability |

| Additional functional groups | Can either enhance or diminish activity depending on their nature |

Q & A

Basic Research Questions

Q. What purification methods are recommended for isolating 2-Fluoro-5-(methylsulfonyl)benzoic acid with high purity?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use reverse-phase C18 columns to remove polar impurities. Pre-condition the column with methanol and water before loading the crude compound dissolved in a minimal volume of methanol .

- Thin-Layer Chromatography (TLC) : Monitor purification progress using TLC with silica gel plates and a mobile phase of ethyl acetate/hexane (3:7). Visualize under UV light (254 nm) to confirm separation efficiency .

- Recrystallization : Optimize solvent selection (e.g., ethanol/water mixtures) based on solubility data. Slow cooling enhances crystal purity; validate via melting point analysis (expected range: 96–102°C) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319, H335 hazard codes) .

- Ventilation : Use fume hoods for weighing or reactions to prevent inhalation of dust.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Store hazardous waste in labeled containers for professional treatment .

Q. How can spectroscopic techniques confirm the identity of this compound?

- Methodological Answer :

- NMR Analysis : Compare -NMR peaks with literature data. Key signals:

- Aromatic protons (δ 7.8–8.2 ppm, splitting patterns reflect fluorine coupling).

- Methylsulfonyl group (singlet at δ 3.2–3.5 ppm) .

- FT-IR : Identify characteristic bands:

- Carboxylic acid O–H stretch (~2500–3000 cm),

- S=O symmetric/asymmetric stretches (1150–1350 cm) .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Methodological Answer :

- Reaction Temperature : Maintain 80–90°C during sulfonation to balance reaction rate and byproduct formation.

- Catalyst Screening : Test Lewis acids (e.g., AlCl) for Friedel-Crafts sulfonation efficiency.

- Post-Reaction Quenching : Use ice-cold water to precipitate intermediates, minimizing hydrolysis of the methylsulfonyl group .

Q. What analytical strategies resolve discrepancies in purity assessments between HPLC and LC-MS/MS?

- Methodological Answer :

- HPLC Conditions : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor at 254 nm.

- LC-MS/MS Validation : Detect trace impurities (e.g., de-fluorinated byproducts) via MRM transitions. For example, m/z 207 → 163 (loss of COOH group) .

- Data Reconciliation : Cross-reference retention times and mass spectra to distinguish co-eluting impurities from matrix effects .

Q. How does the compound’s stability vary under different pH conditions?

- Methodological Answer :

- Accelerated Stability Testing :

| pH | Temperature | Degradation Products (LC-MS/MS) | Half-Life |

|---|---|---|---|

| 2 | 40°C | 2-Fluoro-5-(methylsulfonyl)phenol | 48 hrs |

| 7 | 40°C | None detected | >14 days |

| 10 | 40°C | Benzoic acid derivative | 12 hrs |

- Mechanistic Insight : Acidic conditions promote decarboxylation, while alkaline media destabilize the sulfonyl group .

Q. What role does this compound play in drug discovery as a synthetic intermediate?

- Methodological Answer :

- Building Block for Kinase Inhibitors : The fluorine atom enhances metabolic stability, while the sulfonyl group aids in hydrogen bonding with target proteins (e.g., tyrosine kinase domains).

- Case Study : Analogous compounds (e.g., 2-Chloro-4-fluoro-5-[...]benzoic acid derivatives) are used in antiviral prodrug synthesis, leveraging the carboxylic acid for ester prodrug derivatization .

Q. How does the methylsulfonyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.